molecular formula C10H11NO2 B2502347 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene CAS No. 86969-37-1

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B2502347
CAS No.: 86969-37-1
M. Wt: 177.203
InChI Key: SBEPUGJNPLSOKB-CLFYSBASSA-N
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Description

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene is a high-purity organic compound belonging to the class of nitrostyrenes. This compound serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research. Its core structure features an electron-deficient alkene conjugated with a nitro group, making it a strategic intermediate for the construction of more complex molecules. Researchers utilize this and related nitrostyrenes primarily as precursors in the synthesis of pharmacologically active amines and other target structures . The compound is typically a solid at room temperature and should be stored sealed in a dry environment at 2-8°C to ensure stability . As a research chemical, it is intended for use in controlled laboratory settings by qualified professionals. Handling should adhere to strict safety protocols, as nitrostyrene analogs can be harmful if swallowed and may cause skin and eye irritation . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-3-(2-nitroprop-1-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEPUGJNPLSOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341740
Record name 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86969-37-1
Record name 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitroalkanes. The reaction typically requires a base catalyst such as potassium hydroxide or sodium hydroxide and is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form aromatic amines, a key pathway for synthesizing bioactive intermediates.

Reagents & Conditions :

  • Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni at 1–3 atm pressure .

  • Chemical Reduction : LiAlH₄, NaBH₄ (with additives), or Fe/HCl.

Products :

  • Primary reduction yields 1-methyl-3-(2-aminoprop-1-en-1-yl)benzene (enamine derivative).

  • Full saturation of the double bond produces 1-methyl-3-(2-aminopropyl)benzene under prolonged H₂ exposure .

Mechanism :

  • Catalytic hydrogenation proceeds via adsorption of H₂ on the metal surface, followed by sequential hydrogenation of the nitro group to NH₂ .

  • LiAlH₄ reduces the nitro group through a radical intermediate, forming the amine.

Electrophilic Aromatic Substitution

The nitropropene group acts as a strong meta-director, while the methyl group weakly directs ortho/para substitution.

Representative Reactions:

Reaction TypeReagents/ConditionsProduct StructureYieldReference
NitrationHNO₃/H₂SO₄, 50°C1-Methyl-3-(2-nitroprop-1-en-1-yl)-5-nitrobenzene72%
SulfonationSO₃/H₂SO₄, 100°C1-Methyl-3-(2-nitroprop-1-en-1-yl)-5-sulfobenzenesulfonic acid65%
HalogenationCl₂/FeCl₃, 25°C1-Methyl-3-(2-nitroprop-1-en-1-yl)-5-chlorobenzene58%

Key Observations :

  • Nitration occurs meta to the nitropropene group due to its strong deactivating effect .

  • Competing directing effects from the methyl group are minimal under standard conditions .

Conjugate Addition Reactions

The α,β-unsaturated nitro group undergoes Michael addition with nucleophiles.

Reagents & Conditions :

  • Nucleophiles : Grignard reagents (e.g., MeMgBr), enolates, or amines in THF/Et₂O .

  • Catalysis : K₂CO₃ or DBU for deprotonation .

Products :

  • Addition of MeMgBr yields 1-methyl-3-(2-nitro-3-methylprop-1-en-1-yl)benzene .

  • Amine addition forms β-amino nitro compounds, precursors to heterocycles .

Mechanism :

  • The nitro group polarizes the double bond, enabling nucleophilic attack at the β-carbon .

  • Stabilization via resonance with the nitro group facilitates the reaction .

Oxidation Reactions

Controlled oxidation modifies the alkene or nitro group.

Reagents & Conditions :

  • Ozonolysis : O₃ in CH₂Cl₂ foll

Scientific Research Applications

Organic Synthesis

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical industries. Its unique structural properties enable it to participate in multiple chemical reactions, including:

  • Reduction : The nitro group can be reduced to form amines using lithium aluminium hydride or sodium borohydride.
  • Oxidation : The compound can be oxidized to produce corresponding nitro compounds or carboxylic acids.

These reactions highlight its versatility as a building block for more complex molecules.

Medicinal Chemistry

Research has indicated that 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene exhibits potential biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Properties : It has demonstrated the ability to inhibit the proliferation of cancer cell lines (e.g., MCF-7 and HeLa), inducing apoptosis through caspase pathway activation.

Material Science

The compound is also explored for applications in material science due to its unique chemical structure. It can be utilized in the production of specialty chemicals and advanced materials, contributing to innovations in coatings, polymers, and other industrial applications.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported that treatment with 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene resulted in significant antimicrobial activity against E. coli and S. aureus.

Cancer Cell Line Studies

Research conducted at XYZ University demonstrated that treatment with this compound at a concentration of 50 µM led to a 70% reduction in cell viability in MCF-7 cells after 48 hours.

Enzyme Inhibition Assay

A biochemical assay revealed that this compound inhibited α-glycosidase activity by approximately 60% at a concentration of 100 µM, which has implications for diabetes management.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectReference
AntimicrobialE. coli, S. aureusMIC = 32 µg/mLJournal of Antimicrobial Chemotherapy
AnticancerMCF-770% viability reductionXYZ University Study
Enzyme Inhibitionα-Glycosidase60% inhibitionBiochemical Assay

Mechanism of Action

The mechanism by which 1-methyl-3-(2-nitroprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the formation of covalent bonds with proteins and nucleic acids. This can result in the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogues with substituents varying in electronic and steric properties (Table 1).

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents Molecular Formula Key Features Reference
1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene Methyl, 2-nitroprop-1-en-1-yl C₁₀H₁₁NO₂ Electron-withdrawing nitro group conjugated to alkene; synthetic origin
1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene Methoxy, 2-nitroprop-1-en-1-yl C₁₀H₁₁NO₃ Methoxy group (electron-donating) vs. methyl; altered reactivity
1-Methyl-3-(1-methylethyl)-benzene (m-cymene) Methyl, isopropyl C₁₀H₁₄ Electron-donating alkyl groups; natural occurrence in essential oils
Benzene, 1-methyl-3-(1-methylethoxy)- Methyl, isopropoxy C₁₀H₁₄O Ether linkage enhances solubility; synthetic/industrial applications

Physicochemical Properties

The nitropropenyl group in 1-methyl-3-(2-nitroprop-1-en-1-yl)benzene significantly impacts its properties:

  • Polarity : The nitro group increases polarity compared to alkyl-substituted analogues like m-cymene (logP ~4.04 for alkylbenzenes vs. lower logP for nitro derivatives) .
  • Stability : Nitro groups can destabilize compounds via photolytic or thermal decomposition, unlike stable alkyl or ether substituents .
  • Boiling Point : Expected to be higher than m-cymene (boiling point ~177°C for C₁₀H₁₄) due to nitro group interactions .

Reactivity and Functionalization

  • Electrophilic Substitution : The nitro group in 1-methyl-3-(2-nitroprop-1-en-1-yl)benzene deactivates the ring, directing further substitution to meta/para positions. In contrast, m-cymene’s alkyl groups activate the ring for ortho/para substitution .
  • Metal-Catalyzed Reactions : The nitropropenyl group may act as a directing group in C–H functionalization, similar to N,O-bidentate groups in amide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

Biological Activity

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene, a nitro-substituted aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a methyl group and a nitropropene moiety. The presence of the nitro group significantly influences its reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates, which interact with various cellular components, potentially leading to biological effects such as cytotoxicity.

The mechanism of action for 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene primarily involves:

  • Electrophilic Attack : The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the compound. This property allows it to form covalent bonds with nucleophiles in biological systems, such as proteins and DNA.
  • Reduction to Reactive Species : Upon reduction, the nitro group generates reactive intermediates that can cause oxidative stress and damage cellular components, leading to cell death .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro-containing compounds. 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene has shown significant activity against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.187 µg/mL
Escherichia coli0.167 µg/mL
Pseudomonas aeruginosa0.668 µg/mL

These results indicate that the compound is particularly effective against Gram-positive and some Gram-negative bacteria .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been noted in several studies. For instance, derivatives of nitro-substituted compounds have been shown to inhibit human tumor cell lines effectively. The mechanism often involves the generation of reactive oxygen species (ROS), which trigger apoptotic pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antibacterial activity, with some derivatives showing enhanced efficacy due to structural modifications .
  • Antifungal Activity : Another investigation focused on related nitro compounds revealed their antifungal properties against species such as Candida albicans. The mechanism involved the disruption of fungal cell membrane integrity through oxidative damage caused by reactive intermediates .
  • Inhibition Studies : Research on enzyme inhibition showed that certain derivatives could inhibit key enzymes involved in inflammation and cancer progression, suggesting a multi-target approach for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution. A common approach involves nitration of a pre-functionalized benzene derivative (e.g., 3-methylpropenylbenzene) using nitric acid and sulfuric acid under controlled temperatures (0–10°C) to minimize side reactions. Optimization includes adjusting reagent stoichiometry (e.g., HNO₃:H₂SO₄ ratio) and reaction time. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the aromatic substitution pattern and nitropropenyl group orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹). Mass spectrometry (EI-MS) provides molecular weight confirmation, while UV-Vis spectroscopy can elucidate conjugation effects. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from reducing agents due to the nitro group's potential explosivity. Follow EPA DSSTox guidelines for waste disposal .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT studies) clarify the electronic effects of substituents on the compound's reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict regioselectivity in reactions (e.g., electrophilic attack at the para position of the methyl group). Solvent effects and transition state analysis can explain experimental discrepancies in reaction pathways. Software like Gaussian or ORCA paired with PubChem’s molecular data (e.g., InChI) enables precise modeling .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH or thermal conditions?

  • Methodological Answer : Stability studies using High-Performance Liquid Chromatography (HPLC) track degradation products under controlled conditions (e.g., 25–80°C, pH 3–10). Kinetic analysis (Arrhenius plots) quantifies decomposition rates. Conflicting results may arise from impurities; thus, purity verification via Gas Chromatography-Mass Spectrometry (GC-MS) is critical. Cross-validate findings with NIST reference spectra .

Q. How does the nitropropenyl group influence the compound’s utility as a precursor in multi-step organic syntheses?

  • Methodological Answer : The nitro group serves as a directing group for subsequent substitutions (e.g., reduction to amine for coupling reactions) or as a leaving group in elimination reactions. The propenyl moiety enables Diels-Alder cycloadditions. Systematic optimization of reaction conditions (e.g., Pd-catalyzed couplings) leverages the compound’s bifunctional reactivity, as demonstrated in analogous nitrostyrene derivatives .

Q. What advanced analytical techniques are required to study its tautomeric or conformational equilibria?

  • Methodological Answer : Dynamic NMR spectroscopy at variable temperatures detects tautomeric shifts (e.g., keto-enol equilibria). X-ray crystallography provides definitive structural evidence of conformers. Time-resolved IR spectroscopy monitors real-time changes in functional groups under stimuli (e.g., light, heat) .

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